ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
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Overview
Description
Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl benzoate, 3,4-dimethoxybenzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its stability and reactivity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethoxybenzoate: A simpler compound with similar functional groups but lacking the benzothiazine structure.
3,4-Dimethoxybenzoyl chloride: Used as a reagent in the synthesis of more complex molecules.
Uniqueness
Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is unique due to its combination of the benzothiazine core with the dimethoxybenzoyl and benzoate groups. This structure imparts specific chemical and biological properties that are not present in simpler analogs.
Biological Activity
Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C26H23NO7S
- Molecular Weight : 493.5 g/mol
- CAS Number : 1114853-29-0
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the cellular antioxidant defense system. This is particularly relevant in protecting cells from oxidative stress-induced damage.
- Cytoprotective Effects : Studies have shown that this compound can protect various cell types from hypoxia-induced damage by modulating the expression of hypoxia-inducible factors (HIFs) and related pathways.
- Antineoplastic Properties : Preliminary investigations suggest that the compound may possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
Case Studies and Experimental Data
A series of studies have evaluated the biological activities of this compound. Below are summarized findings from key research articles:
Antioxidant Properties
This compound has been shown to effectively reduce reactive oxygen species (ROS) levels in various cellular models. This reduction is accompanied by an increase in glutathione levels and enhanced activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Cytoprotection in Hypoxia
In studies involving L6 myoblast cells exposed to hypoxia, preconditioning with the compound resulted in a significant decrease in malondialdehyde levels—a marker for lipid peroxidation—indicating reduced oxidative damage . Moreover, there was a notable increase in the expression of heme oxygenase I (HO-1), further supporting its role as a cytoprotective agent.
Antineoplastic Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7S/c1-4-34-26(29)18-8-7-9-19(14-18)27-16-24(35(30,31)23-11-6-5-10-20(23)27)25(28)17-12-13-21(32-2)22(15-17)33-3/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVERPFLQIGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.